1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone
Description
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)imidazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)12(9)15-8-7-14-13(15)11(3)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDXNGKXNNRMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CN=C2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone can be synthesized through the reaction of 2,6-dimethylphenylamine with glyoxal and ammonium acetate. The reaction typically involves heating the mixture under reflux conditions to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit notable antimicrobial properties. A study focused on synthesizing various imidazole-based compounds, including 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone, evaluated their activity against a range of pathogens. The results indicated that certain derivatives showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
1.2 Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including those of breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
1.3 Antitubercular Activity
Another significant application is in the treatment of tuberculosis. The compound has been tested for its efficacy against Mycobacterium tuberculosis. The results from these studies indicated that it could inhibit the growth of this pathogen in vitro and showed potential for further development as an antitubercular agent .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have identified key structural features that enhance its bioactivity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of imidazole ring | Enhances interaction with biological targets |
| Substituents on phenyl ring | Modulates lipophilicity and solubility |
| Carbonyl group | Critical for binding to enzyme active sites |
These findings suggest that modifications to the compound can lead to improved efficacy and selectivity for specific biological targets.
Synthesis and Characterization
Synthesis methods for this compound often involve multi-step procedures starting from readily available precursors. Recent advancements in synthetic techniques have improved yields and reduced reaction times. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer properties of various imidazole derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Activity
In another investigation, a series of imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form complexes, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Phenyl Ring Substituents
- 1-(2,6-Dichlorophenyl)imidazole Derivatives: Replacement of methyl groups with electron-withdrawing chlorine atoms (e.g., in 1-[1-(2,6-dichlorobenzyl)-2-methylimidazol-4-yl]-1-ethanone) increases electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions. This also improves binding to biological targets like enzymes .
- 1-(3,5-Dimethylphenyl)ethanone: Methyl groups at the 3- and 5-positions reduce steric hindrance compared to 2,6-dimethyl substitution, leading to higher oxidation rates (relative rate 0.7 vs. 0.85 for 2,6-dimethyl derivatives) .
Imidazole Ring Modifications
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone: The fusion of a benzene ring to the imidazole (forming a benzimidazole) increases planarity and π-π stacking ability, enhancing interactions with DNA or protein aromatic residues. This structural feature is linked to antimicrobial and anticancer activities .
- 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone: Methyl groups at the 1- and 2-positions of the imidazole reduce solubility in polar solvents but improve metabolic stability in vivo .
Biological Activity
1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a 2,6-dimethylphenyl group, which is significant for its biological interactions. Its structure can be represented as follows:
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens.
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Preliminary studies suggest that it may inhibit certain cancer cell lines, indicating a possible role in cancer therapy .
The mechanism of action of this compound is believed to involve:
- Enzyme Inhibition : The imidazole moiety can interact with metal ions and enzymes, influencing their activity and potentially leading to altered biochemical pathways.
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory and immune responses, modulating their activity and leading to therapeutic effects .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines in vitro. This study utilized human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS), demonstrating a marked decrease in TNF-α production upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone, and what reaction conditions are critical for achieving high yields?
- Answer : A common method involves refluxing a mixture of 2-aminophenol and imidazole derivatives in methanol with glacial acetic acid as a catalyst. After cooling, the product is precipitated, washed with cold methanol, and recrystallized from ethanol (yield: ~61%) . Alternative approaches use HCl-mediated cyclization of precursors like lactic acid and o-phenylenediamine, followed by neutralization with NaOH and recrystallization (yield: ~93%) . Key factors include reaction time (2–14 hours), temperature control, and solvent selection (e.g., methanol or dioxane) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, -NMR (300 MHz, DMSO-d6) shows aromatic proton signals at δ 6.35–8.32 ppm for the phenyl and imidazole moieties, with imidazole protons appearing as distinct multiplet signals . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 214.1106 (calculated for C13H14N2O: 214.1106) .
Q. What purification methods are recommended to isolate this compound from reaction mixtures?
- Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC with a Newcrom R1 column (mobile phase: water/acetonitrile with 0.1% trifluoroacetic acid) effectively isolates the compound. Recrystallization from ethanol or hot water enhances purity .
Q. How can solubility and stability be optimized for in vitro assays?
- Answer : The compound is sparingly soluble in water but dissolves well in DMSO or methanol. Stability studies under varying pH (4–9) and temperatures (4°C–25°C) indicate no degradation over 72 hours when stored in anhydrous conditions .
Advanced Research Questions
Q. What mechanistic insights explain the formation of imidazole derivatives during synthesis?
- Answer : Cyclization proceeds via carbinolamine intermediates, as evidenced by in vivo metabolite studies of structurally related compounds. Density Functional Theory (DFT) calculations suggest that electron-donating groups (e.g., methyl on phenyl) stabilize transition states, accelerating ring closure . Microwave-assisted synthesis reduces activation energy, achieving >90% yield in 30 minutes compared to conventional reflux .
Q. How can computational modeling predict the compound’s reactivity in catalytic applications?
- Answer : Molecular docking and Molecular Dynamics (MD) simulations reveal that the 2,6-dimethylphenyl group enhances steric hindrance, reducing non-specific binding. Quantum mechanical calculations (e.g., HOMO-LUMO gaps) predict electrophilic reactivity at the carbonyl group, making it a candidate for Schiff base formation .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) arise from variations in assay conditions (e.g., bacterial strain, inoculum size). Standardized protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines and dose-response curves (IC50) improve reproducibility. SAR studies show that substituents on the imidazole ring modulate lipophilicity and membrane penetration .
Q. How can metabolic stability be assessed for potential pharmaceutical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
